molecular formula C25H24FN3O4 B11280872 5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide

5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide

Cat. No.: B11280872
M. Wt: 449.5 g/mol
InChI Key: DKHQDMFTBGHAQL-UHFFFAOYSA-N
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Description

5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a fluorophenyl group, and a furan moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to tetrahydroquinazoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the fluorophenyl and furan groups enhance its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone.

    Fluorophenyl Compounds: Molecules like 2-fluorobenzylamine, which share the fluorophenyl group.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid, which contain the furan ring.

Uniqueness

5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide is unique due to its combination of a quinazolinone core, a fluorophenyl group, and a furan moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H24FN3O4

Molecular Weight

449.5 g/mol

IUPAC Name

5-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C25H24FN3O4/c26-21-11-3-1-8-18(21)17-29-22-12-4-2-10-20(22)24(31)28(25(29)32)14-6-5-13-23(30)27-16-19-9-7-15-33-19/h1-4,7-12,15H,5-6,13-14,16-17H2,(H,27,30)

InChI Key

DKHQDMFTBGHAQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4)F

Origin of Product

United States

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